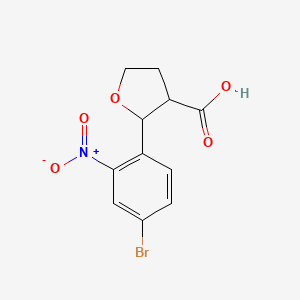
2-(4-Bromo-2-nitrophenyl)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-nitrophenyl)oxolane-3-carboxylic acid is a chemical compound that belongs to the class of oxolane carboxylic acids It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitrophenyl)oxolane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-nitrophenyl oxolane-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, with continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-nitrophenyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols, acid catalysts for esterification.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.
Esters: Formed by esterification of the carboxylic acid group.
Applications De Recherche Scientifique
2-(4-Bromo-2-nitrophenyl)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-nitrophenyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-2-nitrophenyl)oxolane-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluoro-2-nitrophenyl)oxolane-3-carboxylic acid: Similar structure with a fluorine atom instead of bromine.
2-(4-Iodo-2-nitrophenyl)oxolane-3-carboxylic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(4-Bromo-2-nitrophenyl)oxolane-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with chlorine, fluorine, or iodine.
Propriétés
Formule moléculaire |
C11H10BrNO5 |
|---|---|
Poids moléculaire |
316.10 g/mol |
Nom IUPAC |
2-(4-bromo-2-nitrophenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H10BrNO5/c12-6-1-2-7(9(5-6)13(16)17)10-8(11(14)15)3-4-18-10/h1-2,5,8,10H,3-4H2,(H,14,15) |
Clé InChI |
QWNPVYZDJBDWIN-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C1C(=O)O)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


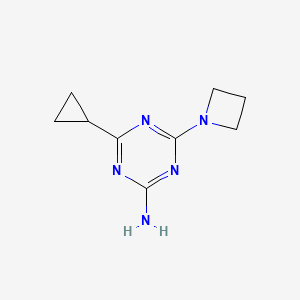
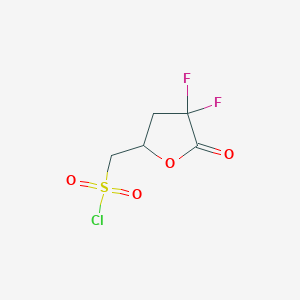
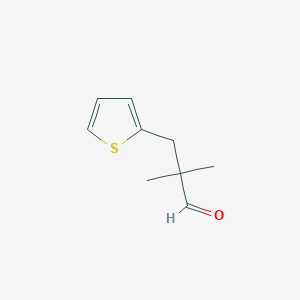
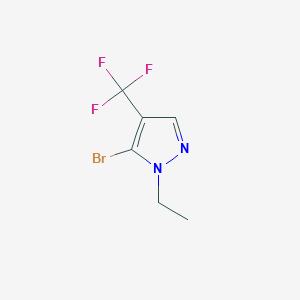
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
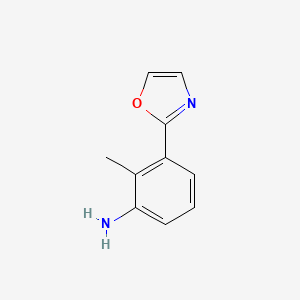
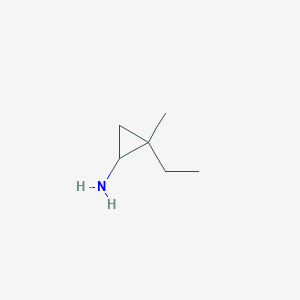
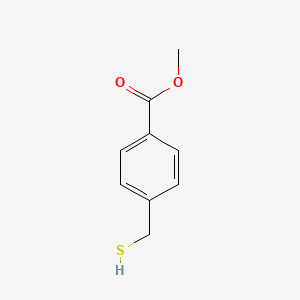
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
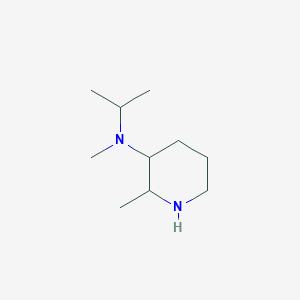
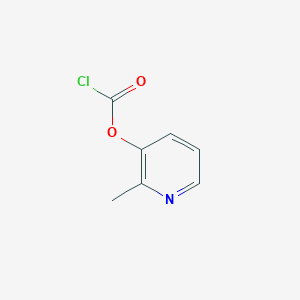
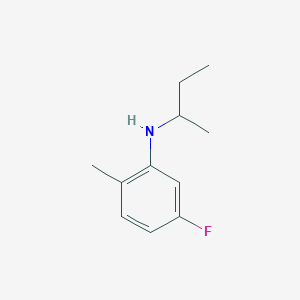
![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
